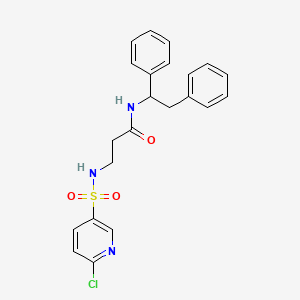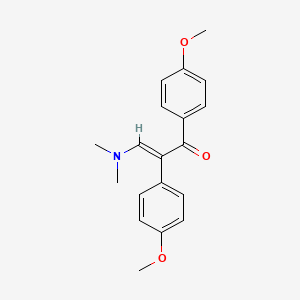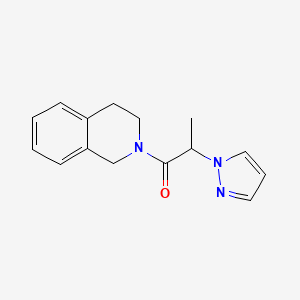![molecular formula C14H18ClNO2 B2632903 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide CAS No. 2411253-67-1](/img/structure/B2632903.png)
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is a synthetic organic compound with the molecular formula C13H16ClNO2 This compound is known for its unique chemical structure, which includes a chloroacetamide group attached to a phenylethyl moiety and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, phenylethylamine, and oxolane derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature and pressure conditions.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like sodium hydroxide or potassium carbonate, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted amides, oxo derivatives, amine derivatives, and carboxylic acids.
Scientific Research Applications
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylethyl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[2-(oxolan-3-yl)methyl]acetamide
- 2-Chloro-N-(2-oxothiolan-3-yl)acetamide
- 2-Chloro-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]acetamide
Uniqueness
2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide is unique due to its specific combination of a phenylethyl moiety and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(17)16-13(8-11-6-7-18-10-11)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJNYQAELEMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2632821.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2632822.png)
![3-methoxy-1-methyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2632823.png)
![4-[(3-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2632824.png)

![7,7-dimethyl-N-(3-phenylpropyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2632829.png)
![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632830.png)


![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2632834.png)
![2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2632836.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2632838.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2632839.png)
